REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][NH:7][C:8](=[O:19])[NH:9][O:10][CH2:11][C:12]([O:14]C(C)(C)C)=[O:13])=[CH:4][CH:3]=1.Cl.O1CCOCC1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][NH:7][C:8](=[O:19])[NH:9][O:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:20][CH:21]=1 |f:1.2|
|
Name
|
tert-butyl 2-(3-(4-chlorobenzyl)ureidooxy)acetate
|
Quantity
|
47.2 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CNC(NOCC(=O)OC(C)(C)C)=O)C=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CNC(NOCC(=O)O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |